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Abstract
Radafaxine (GW-353,162), a norepinephrine-dopamine reuptake inhibitor (NDRI), was a

promising therapeutic candidate investigated for a range of central nervous system disorders,

including major depressive disorder, neuropathic pain, and obesity. As a potent metabolite of

bupropion, its unique pharmacological profile, characterized by a greater potency for

norepinephrine reuptake inhibition over dopamine, suggested a potential for improved efficacy

and tolerability. Although its clinical development was discontinued, the preclinical and early

clinical data for Radafaxine offer valuable insights into the structure-activity relationships of

NDRIs and their therapeutic mechanisms. This technical guide provides an in-depth exploration

of the available scientific data on Radafaxine, including its mechanism of action,

pharmacokinetics, and the outcomes of key clinical investigations. All quantitative data are

summarized for comparative analysis, and detailed experimental methodologies are provided

for cited studies.

Introduction
Radafaxine, chemically (2S,3S)-hydroxybupropion, is a major active metabolite of the widely

prescribed antidepressant bupropion.[1] It was under development by GlaxoSmithKline in the

2000s for various indications but was never marketed.[1] The rationale for its development

stemmed from its distinct pharmacological profile compared to its parent compound. While

bupropion has a slightly greater effect on dopamine reuptake, Radafaxine exhibits a
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significantly higher potency for inhibiting norepinephrine reuptake.[2] This distinction was

hypothesized to confer enhanced therapeutic effects on symptoms such as pain and fatigue.[2]

Despite promising preclinical findings and early clinical interest, development was halted due to

"poor test results" in 2006.[2] This whitepaper consolidates the available technical information

on Radafaxine to serve as a resource for researchers in the field of psychopharmacology and

drug development.

Mechanism of Action
Radafaxine functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2] Its primary

mechanism involves blocking the norepinephrine transporter (NET) and the dopamine

transporter (DAT), leading to an increase in the extracellular concentrations of these

neurotransmitters in the synaptic cleft.

Transporter Binding and Reuptake Inhibition
Radafaxine's affinity for NET and DAT distinguishes it from bupropion. It is reported to have

approximately 392% of the efficacy of bupropion in blocking norepinephrine reuptake, while

possessing about 70% of its efficacy in blocking dopamine reuptake.[1] This makes

Radafaxine a more selective inhibitor of norepinephrine reuptake compared to dopamine.

The following diagram illustrates the proposed mechanism of action of Radafaxine at the

synaptic level.
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Mechanism of Action of Radafaxine
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Figure 1: Radafaxine's inhibitory action on NET and DAT.
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Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Radafaxine and its parent

compound, bupropion, to facilitate comparison.

Compound Target Parameter Value Reference

Radafaxine

Dopamine

Transporter

(DAT)

Peak Blockade

(in vivo, human)
22% [3]

Bupropion

Dopamine

Transporter

(DAT)

IC₅₀ (in vitro) Varies by study

Radafaxine

Norepinephrine

Transporter

(NET)

Relative Efficacy

vs. Bupropion
392% [1]

Bupropion

Norepinephrine

Transporter

(NET)

IC₅₀ (in vitro) Varies by study

Table 1: Comparative Transporter Inhibition Data
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Parameter Value Conditions Reference

Time to Peak DAT

Blockade
~4 hours

40 mg oral dose in

humans
[3]

DAT Blockade at 1

hour
11%

40 mg oral dose in

humans
[3]

DAT Blockade at 8

hours
17%

40 mg oral dose in

humans
[3]

DAT Blockade at 24

hours
15%

40 mg oral dose in

humans
[3]

Peak Plasma

Concentration (Tmax)
4 to 8 hours

40 mg oral dose in

humans
[3]

Table 2: Human Pharmacodynamic and Pharmacokinetic Parameters of Radafaxine (40 mg

oral dose)

Experimental Protocols
Human Dopamine Transporter (DAT) Occupancy Study
using Positron Emission Tomography (PET)
This section details the methodology used in a key study to determine the in-vivo effects of

Radafaxine on the human brain.[3]

Objective: To measure the potency and kinetics of DAT blockade by Radafaxine in the human

brain.

Study Design:

Participants: 8 healthy control subjects.

Intervention: A single oral dose of 40 mg Radafaxine.

Imaging Technique: Positron Emission Tomography (PET) with the radioligand [¹¹C]cocaine,

which binds to DAT.
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Scanning Schedule: PET scans were conducted at 1, 4, 8, and 24 hours post-Radafaxine
administration.

Parallel Measurements: Plasma pharmacokinetics of Radafaxine, as well as behavioral and

cardiovascular effects, were monitored concurrently.

Experimental Workflow:

Experimental Workflow for PET Study
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Figure 2: Workflow of the human DAT occupancy PET study.

Data Analysis: The percentage of DAT blockade was estimated by comparing the binding

potential of [¹¹C]cocaine before and after Radafaxine administration.

Therapeutic Indications and Clinical Development
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Radafaxine was investigated for a range of therapeutic applications, leveraging its unique

NDRI profile.

Major Depressive Disorder: As a metabolite of the effective antidepressant bupropion, this

was a primary area of investigation.

Neuropathic Pain and Fibromyalgia: The potent norepinephrine reuptake inhibition was

thought to be particularly beneficial for pain modulation pathways.

Obesity: The dopaminergic and noradrenergic effects were explored for their potential to

regulate appetite and energy expenditure.

Restless Legs Syndrome: The dopaminergic activity of Radafaxine was a rationale for its

investigation in this condition.

Despite this broad therapeutic potential, clinical development was halted in 2006. The specific

"poor test results" that led to this decision have not been fully disclosed in the public domain,

limiting a complete understanding of its clinical limitations.

Safety and Tolerability
In the human PET study with a single 40 mg oral dose, no significant behavioral or

cardiovascular effects were observed.[3] The study concluded that the relatively low and slow

blockade of DAT by Radafaxine suggests a low potential for abuse, a concern for drugs that

block this transporter.[3] This is consistent with preclinical studies that showed no self-

administration of the drug.[3] Comprehensive safety and tolerability data from larger, multi-dose

clinical trials are not publicly available.

Conclusion
Radafaxine remains an intriguing molecule for neuropharmacology researchers. Its distinct

profile as a potent norepinephrine reuptake inhibitor with weaker effects on dopamine reuptake,

in comparison to its parent compound bupropion, highlights a nuanced approach to modulating

monoaminergic systems. The available data, particularly the detailed in-vivo human PET study,

provide a valuable, albeit incomplete, picture of its pharmacodynamic and pharmacokinetic

properties. While the discontinuation of its development precludes a definitive assessment of

its therapeutic efficacy and safety in various disorders, the scientific investigation into
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Radafaxine contributes to the broader understanding of NDRI pharmacology and may inform

the development of future therapeutics targeting these pathways. Further disclosure of the data

that led to its discontinuation would be invaluable to the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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